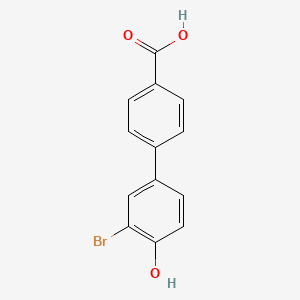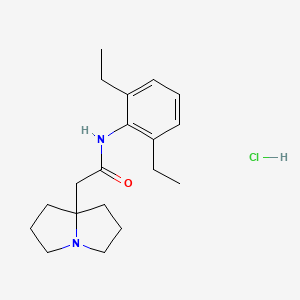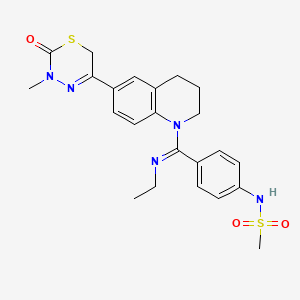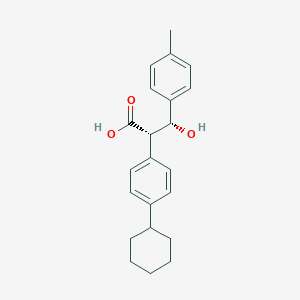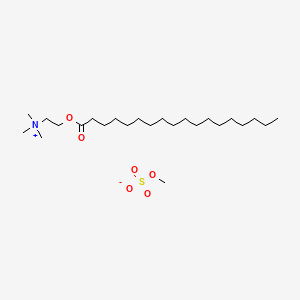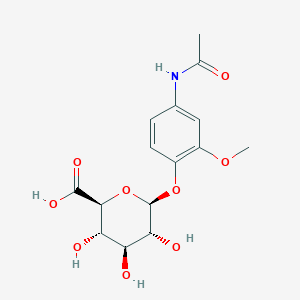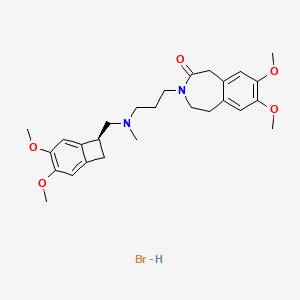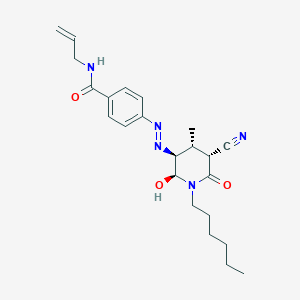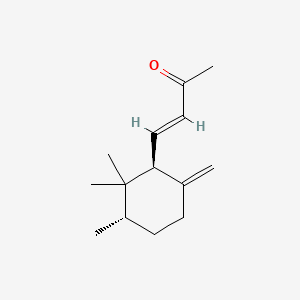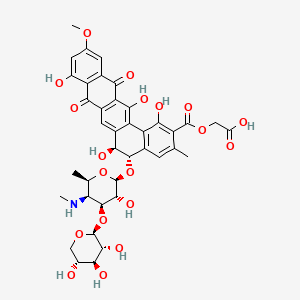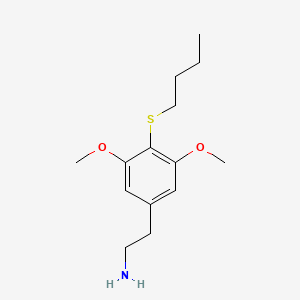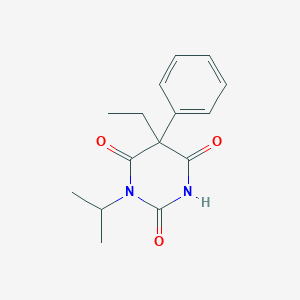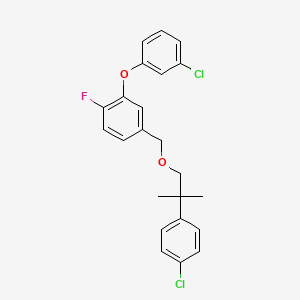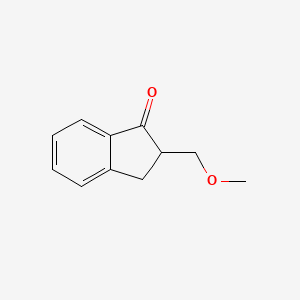
2-(Methoxymethyl)-2,3-dihydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methoxymethyl)-2,3-dihydro-1H-inden-1-one is a chemical compound belonging to the class of organic compounds known as indenones. Indenones are characterized by their fused benzene and cyclopentene rings, and they often exhibit interesting chemical and biological properties. This compound, in particular, features a methoxymethyl group attached to the indenone structure, which can influence its reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxymethyl)-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Material: The synthesis often begins with a suitable indenone precursor.
Methoxymethylation: The indenone ring is then subjected to methoxymethylation, which involves the reaction with methoxymethyl chloride or a similar reagent under acidic or basic conditions.
Reduction: The resulting compound is then reduced to introduce the dihydro component, often using hydrogenation techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Methoxymethyl)-2,3-dihydro-1H-inden-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at various positions on the indenone ring, often involving nucleophilic or electrophilic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include hydrogen gas (H2) in the presence of a catalyst, sodium borohydride (NaBH4), and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution may involve reagents like sodium methoxide (NaOCH3) or halides, while electrophilic substitution may use reagents like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation Products: Various carboxylic acids, ketones, and alcohols.
Reduction Products: Reduced indenones and other derivatives.
Substitution Products: Substituted indenones with different functional groups.
Applications De Recherche Scientifique
2-(Methoxymethyl)-2,3-dihydro-1H-inden-1-one has several applications in scientific research, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe or inhibitor in biological studies to understand enzyme mechanisms.
Medicine: It may have potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: Its unique properties make it useful in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-(Methoxymethyl)-2,3-dihydro-1H-inden-1-one exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparaison Avec Des Composés Similaires
2-(Methoxymethyl)-2,3-dihydro-1H-inden-1-one can be compared to other similar compounds, such as:
Indenone: The parent compound without the methoxymethyl group.
2-Methoxymethyltetrahydrofuran: A related compound with a different ring structure.
2-Methoxyethoxymethyl chloride: A compound used in protecting group chemistry.
Uniqueness: The presence of the methoxymethyl group in this compound imparts unique chemical properties that distinguish it from its analogs, such as increased reactivity and potential for forming diverse derivatives.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Numéro CAS |
88331-89-9 |
|---|---|
Formule moléculaire |
C11H12O2 |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
2-(methoxymethyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H12O2/c1-13-7-9-6-8-4-2-3-5-10(8)11(9)12/h2-5,9H,6-7H2,1H3 |
Clé InChI |
WWPZKOMOAPKNEQ-UHFFFAOYSA-N |
SMILES canonique |
COCC1CC2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


